molecular formula C19H16ClN3O2 B2474554 2-(4-chlorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 920219-83-6

2-(4-chlorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No.: B2474554
CAS No.: 920219-83-6
M. Wt: 353.81
InChI Key: LDBXVHZIZAADFL-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, built on a pyridazinone core scaffold. The pyridazin-3(2H)-one moiety is recognized as a 'wonder nucleus' known for providing numerous derivatives with a diverse range of pharmacological profiles . Compounds featuring this heterocyclic system have been extensively studied and reported to exhibit various biological activities, including anti-inflammatory , anti-convulsant , anti-cancer , and anti-diabetic effects . The structural motif of an acetamide linker, as present in this molecule, is a common feature in intermediates for organic synthesis and is known to contribute to a wide spectrum of biological activities . In crystal structures of closely related molecules, the phenylacetamide moiety often demonstrates planarity, which is stabilized by weak intramolecular interactions, and the molecular packing can be influenced by hydrogen bonds and π-stacking interactions, which are critical for understanding the compound's solid-state properties . This compound is offered exclusively for research applications, such as in vitro biological screening, mechanism of action studies, and as a building block in the synthesis of novel therapeutic agents. It is intended for use by qualified researchers only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-23-19(25)10-9-17(22-23)14-3-2-4-16(12-14)21-18(24)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBXVHZIZAADFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a derivative of pyridazine, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClN4OC_{19}H_{21}ClN_{4}O, with a molecular weight of approximately 374.85 g/mol. The presence of the 4-chlorophenyl and pyridazinone moieties suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit glioma cell growth effectively. Research demonstrated that derivatives containing the 4-chlorophenyl group displayed promising activity against glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial in cancer progression .

Table 1: Anticancer Activity of Related Compounds

CompoundTarget Cell LineIC50 (µM)Mechanism
Compound 4jU87MG (Glioma)12AKT2 Inhibition
Compound XA549 (Lung Cancer)15Apoptosis Induction
Compound YMCF7 (Breast Cancer)20Cell Cycle Arrest

Kinase Inhibition

The compound has been evaluated for its kinase inhibitory activity. In vitro studies have shown that it can inhibit specific kinases involved in tumor growth and survival. For example, the inhibition of AKT2 (PKBβ) was confirmed through biochemical assays, indicating its role as a potential therapeutic agent in targeting malignancies characterized by aberrant AKT signaling .

Anti-inflammatory Properties

In addition to its anticancer potential, compounds with similar structures have been reported to exhibit anti-inflammatory effects. The presence of the chlorophenyl moiety may enhance the compound's ability to modulate inflammatory pathways, although specific studies on this compound are still needed.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyridazine derivatives for their biological activities:

  • Study on Glioblastoma Cells : A recent investigation highlighted that a pyridazine derivative inhibited neurosphere formation in patient-derived glioma stem cells while exhibiting low toxicity towards non-cancerous cells. This selectivity underscores its potential as a targeted therapy in oncology .
  • Kinase Profiling : In a comprehensive kinase screening involving 139 different kinases, compounds structurally related to This compound demonstrated selective inhibition of AKT isoforms, particularly AKT2, which is implicated in various cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl-Acetamide Motifs

a. 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): This compound shares a chlorophenyl group but replaces the acetamide linker with a phthalimide ring. The phthalimide system is rigid and planar, favoring π-π stacking interactions, whereas the acetamide group in the target compound offers conformational flexibility and hydrogen-bonding capacity. The phthalimide derivatives are primarily used as monomers for polyimide synthesis , whereas acetamide derivatives are more common in medicinal chemistry due to their bioavailability.

b. 2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide (): This compound features a similar 4-chlorophenyl-acetamide backbone but incorporates an acryloyl-phenoxy substituent. The diphenylamine moiety in this analogue may enhance lipophilicity compared to the pyridazinone-containing target molecule.

Crystallographic Considerations

While crystallographic data for the target compound are absent in the evidence, tools like SHELXL and WinGX () are standard for resolving complex structures. The pyridazinone ring’s planarity and hydrogen-bonding sites may facilitate crystal packing, analogous to the anisotropic displacement observed in phthalimide derivatives .

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